p-SCN-Bn-NOTA trihydrochloride

⁶⁸Ga PET Imaging Bifunctional Chelator Radiopharmaceutical Conjugation

p-SCN-Bn-NOTA trihydrochloride is a macrocyclic bifunctional chelator (BFC) derived from the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) scaffold, featuring an isothiocyanate (-SCN) group for covalent conjugation to amine-bearing biomolecules. It is specifically engineered for stable complexation of radiometals such as ⁶⁸Ga and ⁶⁴Cu, enabling the construction of targeted radiotracers for positron emission tomography (PET) imaging and theranostic applications.

Molecular Formula C20H29Cl3N4O6S
Molecular Weight 559.9 g/mol
Cat. No. B12369610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-SCN-Bn-NOTA trihydrochloride
Molecular FormulaC20H29Cl3N4O6S
Molecular Weight559.9 g/mol
Structural Identifiers
SMILESC1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O.Cl.Cl.Cl
InChIInChI=1S/C20H26N4O6S.3ClH/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31;;;/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30);3*1H
InChIKeyUJYWTIBZBSADFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

p-SCN-Bn-NOTA Trihydrochloride: A High-Affinity Bifunctional Chelator for Radiometal Conjugation in PET Imaging and Theranostics


p-SCN-Bn-NOTA trihydrochloride is a macrocyclic bifunctional chelator (BFC) derived from the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) scaffold, featuring an isothiocyanate (-SCN) group for covalent conjugation to amine-bearing biomolecules . It is specifically engineered for stable complexation of radiometals such as ⁶⁸Ga and ⁶⁴Cu, enabling the construction of targeted radiotracers for positron emission tomography (PET) imaging and theranostic applications . Its trihydrochloride salt form (CAS 1583289-85-3) enhances aqueous solubility and handling, distinguishing it from the free acid form in practical conjugation workflows [1].

Why p-SCN-Bn-NOTA Trihydrochloride Cannot Be Substituted with Generic NOTA or DOTA Chelators


Substituting p-SCN-Bn-NOTA trihydrochloride with other NOTA derivatives or alternative macrocyclic chelators such as DOTA is scientifically unjustifiable due to marked differences in metal binding kinetics, conjugation efficiency, and in vivo biodistribution profiles. While DOTA is a versatile chelator capable of binding a broader range of radiometals (e.g., ¹⁷⁷Lu, ¹⁶¹Tb), it requires elevated temperatures (≥60°C) and extended incubation times to achieve high radiochemical purity with ⁶⁸Ga, and it demonstrates lower immunoreactivity when conjugated to antibodies [1]. Conversely, p-SCN-Bn-NOTA enables rapid, room-temperature radiolabeling with ⁶⁸Ga, achieving >98% purity within 5 minutes, and yields higher tumor-to-background ratios in vivo [1]. Additionally, the p-SCN-Bn linker provides a flexible spacer that minimizes steric hindrance and preserves biomolecule functionality, a feature absent in many simpler NOTA analogs [2].

Quantitative Differentiation of p-SCN-Bn-NOTA Trihydrochloride: Head-to-Head Performance Against Leading Chelators


Room-Temperature ⁶⁸Ga Radiolabeling Efficiency: p-SCN-Bn-NOTA vs. p-SCN-Bn-DOTA

p-SCN-Bn-NOTA demonstrates superior radiolabeling kinetics for ⁶⁸Ga compared to p-SCN-Bn-DOTA. In a direct head-to-head study using the same anti-mesothelin single-domain antibody (sdAb) A1-His, NOTA-A1-His achieved >98% radiochemical purity within 5 minutes at room temperature, whereas DOTA-A1-His required 60°C for 15 minutes to achieve comparable purity [1].

⁶⁸Ga PET Imaging Bifunctional Chelator Radiopharmaceutical Conjugation

In Vivo Tumor Uptake and Biodistribution: p-SCN-Bn-NOTA vs. p-SCN-Bn-DOTA vs. p-SCN-Bn-DTPA

In a comparative study evaluating ⁶⁴Cu-labeled anti-EGFR repebodies, p-SCN-Bn-NOTA achieved the highest tumor uptake among the three chelators tested. At 6 hours post-injection, NOTA-conjugated repebody exhibited 9.4 %ID/g in H1650 tumors, compared to 8.28 %ID/g for DOTA and 10.1 %ID/g for DTPA. Furthermore, NOTA provided a superior tumor-to-background ratio of 4.89 at 1 hour post-injection, outperforming both DOTA (3.43) and DTPA (2.38) [1].

ImmunoPET Tumor Targeting EGFR Imaging

Conjugation Efficiency and Immunoreactivity Retention: p-SCN-Bn-NOTA vs. p-SCN-Bn-DOTA

When conjugated to the 9E7.4 murine antibody targeting CD138 for multiple myeloma, p-SCN-Bn-NOTA demonstrated higher immunoreactivity compared to p-SCN-Bn-DOTA. Specifically, the immunoreactivity of ⁶⁴Cu-9E7.4-p-SCN-Bn-NOTA was 1.5- to 2-fold greater than that of its DOTA counterpart, indicating better preservation of antibody binding functionality after conjugation [1].

Antibody Conjugation Immunoreactivity Bifunctional Chelator

Thermodynamic Stability of Ga(III) Complex: p-SCN-Bn-NOTA vs. DOTA

The Ga(III) complex of NOTA exhibits exceptionally high thermodynamic stability, with a stability constant (log K) > 30. This value exceeds that of the Ga(III)-DOTA complex, which has a reported log K of approximately 20-21 . The higher stability constant for NOTA translates to reduced in vivo demetallation and lower background signal in PET imaging.

Stability Constant Radiometal Chelation In Vivo Stability

Optimal Application Scenarios for p-SCN-Bn-NOTA Trihydrochloride in Radiopharmaceutical Development


Rapid ⁶⁸Ga PET Tracer Development for Theranostic Applications

p-SCN-Bn-NOTA trihydrochloride is ideally suited for constructing ⁶⁸Ga-labeled PET tracers, particularly when using heat-sensitive targeting vectors such as sdAbs, nanobodies, or fragile peptides. Its ability to achieve >98% radiochemical purity at room temperature within 5 minutes (compared to 15 minutes at 60°C for DOTA) enables high-throughput, kit-based radiolabeling workflows that minimize degradation of the biomolecule and reduce overall preparation time [1].

High-Contrast ImmunoPET Imaging with ⁶⁴Cu-Labeled Antibodies and Antibody Fragments

For ⁶⁴Cu-based immunoPET, p-SCN-Bn-NOTA trihydrochloride provides superior tumor-to-background ratios (4.89 at 1 hour) compared to DOTA (3.43) and DTPA (2.38) [1]. This enhanced contrast is critical for detecting small lesions, monitoring therapeutic response, and performing quantitative PET analysis in oncology studies. The trihydrochloride salt form also facilitates efficient conjugation to lysine residues on antibodies and antibody fragments under mild aqueous conditions.

Conjugation to Peptides and Small Proteins for Targeted Radionuclide Therapy (Theranostics)

While DOTA is often preferred for β⁻-emitting therapeutic radionuclides (e.g., ¹⁷⁷Lu, ¹⁶¹Tb), p-SCN-Bn-NOTA trihydrochloride is the chelator of choice for the diagnostic component of theranostic pairs using ⁶⁸Ga or ⁶⁴Cu. Its fast kinetics and high stability constant (log K > 30 for Ga(III)) ensure robust and reproducible radiolabeling, enabling paired diagnostic imaging with the same targeting vector used for therapy when a different chelator is employed for the therapeutic isotope .

Preclinical and Translational Studies Requiring High Immunoreactivity Retention

In studies where preserving the binding affinity of the targeting biomolecule is paramount, p-SCN-Bn-NOTA trihydrochloride outperforms DOTA-based conjugates. It demonstrates 1.5- to 2-fold higher immunoreactivity for antibody conjugates [1], making it a superior choice for developing highly sensitive and specific radiotracers for preclinical validation and potential clinical translation.

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